4-Chlorobenzyl carbamimidothioate

Vue d'ensemble

Description

Le chlorure de S-(4-chlorobenzyl)isothiourée est un composé chimique connu pour ses propriétés antimicrobiennes. Il s'agit d'un dérivé de l'isothiourée, caractérisé par la présence d'un groupe 4-chlorobenzyl lié à l'atome de soufre.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorure de S-(4-chlorobenzyl)isothiourée implique généralement la réaction du chlorure de 4-chlorobenzyl avec la thiourée. La réaction est réalisée dans un solvant organique tel que l'acétonitrile, sous reflux. Le produit est ensuite purifié par recristallisation à partir d'un solvant approprié .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorure de S-(4-chlorobenzyl)isothiourée sont similaires à la synthèse en laboratoire mais sont adaptées à des quantités plus importantes. Le processus implique la même réaction de base mais peut inclure des étapes supplémentaires de purification et de contrôle qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de S-(4-chlorobenzyl)isothiourée subit diverses réactions chimiques, notamment:

Réactions de substitution: Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe isothiourée.

Oxydation et réduction: Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courants

Substitution nucléophile: Les réactifs courants comprennent les halogénures d'alkyle et autres électrophiles. Les réactions sont généralement effectuées dans des solvants polaires sous des conditions douces.

Oxydation: Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent donner divers dérivés d'isothiourée substitués .

Applications De Recherche Scientifique

Le chlorure de S-(4-chlorobenzyl)isothiourée a été largement étudié pour ses propriétés antimicrobiennes. Il a montré une activité contre une variété de bactéries multirésistantes, notamment Pseudomonas aeruginosa et le complexe Burkholderia cepacia . De plus, il a été étudié pour son utilisation potentielle dans le ciblage du cytosquelette bactérien, ce qui en fait un candidat prometteur pour le développement de nouveaux agents antimicrobiens .

Mécanisme d'action

Le mécanisme d'action du chlorure de S-(4-chlorobenzyl)isothiourée implique l'inhibition d'enzymes bactériennes clés et la perturbation de l'intégrité de la membrane cellulaire. Il cible des protéines spécifiques impliquées dans le maintien de la forme et de la division des cellules bactériennes, entraînant la lyse et la mort cellulaires . La capacité du composé à induire la formation de cellules sphériques dans Escherichia coli soutient encore son rôle dans le ciblage du cytosquelette bactérien .

Mécanisme D'action

The mechanism of action of S-(4-Chlorobenzyl)isothiourea hydrochloride involves the inhibition of key bacterial enzymes and disruption of cell membrane integrity. It targets specific proteins involved in maintaining the bacterial cell shape and division, leading to cell lysis and death . The compound’s ability to induce spherical cell formation in Escherichia coli further supports its role in targeting the bacterial cytoskeleton .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de S-(3,4-dichlorobenzyl)isothiourée: Ce composé est structurellement similaire et a été étudié pour ses propriétés antimicrobiennes.

S-Benzylisothiourée: Un autre composé apparenté présentant une activité biologique similaire mais moins puissante.

Unicité

Le chlorure de S-(4-chlorobenzyl)isothiourée se distingue par son activité spécifique contre les bactéries multirésistantes et sa capacité à perturber le cytosquelette bactérien. Son mécanisme d'action unique et son activité à large spectre en font un composé précieux dans le domaine de la recherche antimicrobienne .

Activité Biologique

4-Chlorobenzyl carbamimidothioate, also known as MP265, is a compound with significant biological activity, particularly in the context of enzyme inhibition and bacterial morphogenesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

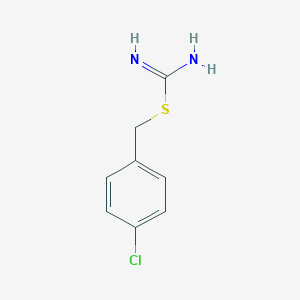

This compound is characterized by the presence of a chlorobenzyl group attached to a carbamimidothioate moiety. This structure allows it to interact with various biological targets, influencing enzyme activity and cellular morphology.

The primary mechanism of action for this compound involves its interaction with the bacterial cytoskeletal protein MreB. MreB is essential for maintaining rod shape in many bacteria, and its disruption leads to morphological changes. Specifically, MP265 binds to the ATP-binding pocket of MreB, inhibiting its polymerization and function. This results in cell rounding and filamentation in bacteria such as Caulobacter crescentus .

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). A study synthesized a series of alkyl/benzyl carbamimidothioates and tested their inhibitory effects on human and bacterial CA isoforms. The results indicated that compounds with electron-withdrawing groups, like this compound, exhibited enhanced inhibitory potency compared to those with electron-donating groups .

Case Studies

- Inhibition of Carbonic Anhydrases : In a study involving multiple CA isoforms, MP265 showed significant inhibitory activity with IC50 values ranging from 1.7 nM to 85.8 nM across different isoforms. The presence of the chlorobenzyl group was crucial for this activity .

- Morphological Changes in Bacteria : In C. crescentus, treatment with MP265 resulted in dramatic changes in cell morphology, including elongation and branching. These effects were reversible upon drug removal, highlighting the compound's potential as a tool for studying MreB function .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | IC50 (nM) | Target |

|---|---|---|---|

| This compound (MP265) | Chlorobenzyl + Carbamimidothioate | 1.7 - 85.8 | Carbonic Anhydrase |

| A22 | Benzyl + Carbamimidothioate | Variable | MreB |

| Methyl-Substituted Analog | Methyl + Carbamimidothioate | Higher IC50 | Carbonic Anhydrase |

This table illustrates that while MP265 shows potent inhibitory effects on carbonic anhydrases, other analogs may exhibit varying levels of activity due to structural differences.

Propriétés

IUPAC Name |

(4-chlorophenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCWIHYZDHPSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196737 | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46124-27-0, 544-47-8 | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CHLOROBENZYLPSEUDOTHIURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.